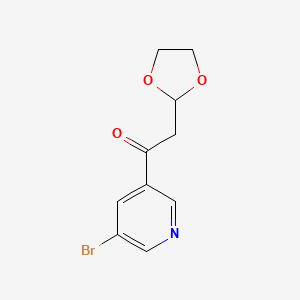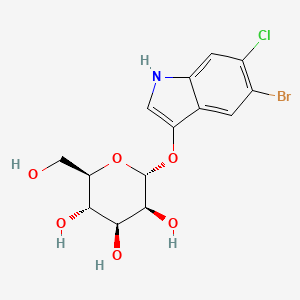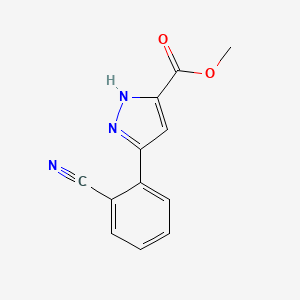
methyl 3-(2-cyanophenyl)-1H-pyrazole-5-carboxylate
Overview
Description
The compound “methyl 2-(2-cyanophenyl)acetate” is a related compound . It has a molecular weight of 175.19 and its IUPAC name is methyl (2-cyanophenyl)acetate .
Synthesis Analysis
A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst in good yields .Molecular Structure Analysis
The molecular structure of a related compound, 2-cyanophenyl phenacyl ether, has been determined by single crystal X-ray diffraction study .Chemical Reactions Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Physical And Chemical Properties Analysis
The related compound “methyl (2-cyanophenyl)acetate” has a density of 1.1±0.1 g/cm3, a boiling point of 273.8±15.0 °C at 760 mmHg, and a flash point of 123.7±7.1 °C .Scientific Research Applications
Synthesis of Quinazoline Derivatives
Quinazoline derivatives are of significant interest due to their wide range of biopharmaceutical activities. The compound can serve as a precursor in the synthesis of these derivatives. By incorporating various active groups into the quinazoline moiety, medicinal chemists can synthesize a variety of compounds with different biological activities, such as anti-cancer, anti-inflammation, and anti-viral properties .
Enzyme Inhibition Studies
The structural complexity of methyl 5-(2-cyanophenyl)-1H-pyrazole-3-carboxylate allows it to act as an inhibitor for key enzymes like protein kinases and topoisomerases. These enzymes are crucial in the pathogenesis of various diseases, and inhibiting them can lead to potential therapeutic applications.
Development of Anti-Cancer Agents
Due to its potential to inhibit specific enzymes involved in cell proliferation, this compound is a candidate for the development of anti-cancer agents. Research can focus on its efficacy in various cancer models, optimizing its structure for better activity and lower toxicity .
Anti-Inflammatory Applications
The compound’s ability to modulate biological pathways can be harnessed to develop anti-inflammatory drugs. Its effect on cytokine production and inflammatory response can be a valuable area of study .
Neuroprotective Research
Neurodegenerative diseases often involve the dysregulation of neural pathways. Methyl 5-(2-cyanophenyl)-1H-pyrazole-3-carboxylate could be used to explore neuroprotective strategies, potentially leading to treatments for conditions like Alzheimer’s and Parkinson’s disease .
Material Science Applications
Beyond its biological applications, this compound could also be used in material science, particularly in the development of organic semiconductors due to its aromatic structure and electronic properties. It could be a building block for creating new materials with specific conductivity or photovoltaic properties.
Mechanism of Action
While specific information on the mechanism of action for “methyl 3-(2-cyanophenyl)-1H-pyrazole-5-carboxylate” was not found, related compounds have been studied. For example, a series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives showed excellent inhibitory activity against MCF-7 and A-549 cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-(2-cyanophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-17-12(16)11-6-10(14-15-11)9-5-3-2-4-8(9)7-13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHGIEBTMSZERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(2-cyanophenyl)-1H-pyrazole-3-carboxylate | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

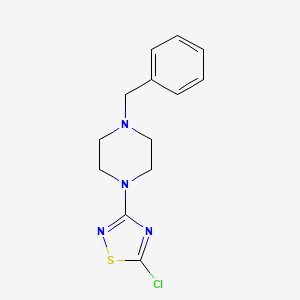

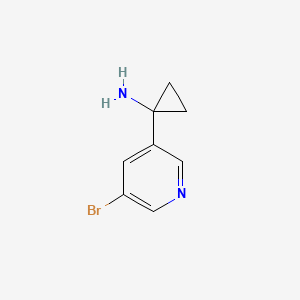
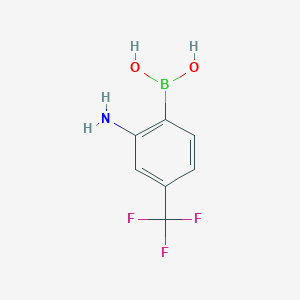
![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B1375506.png)
![6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1375507.png)
![Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride](/img/structure/B1375510.png)

![1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1375513.png)
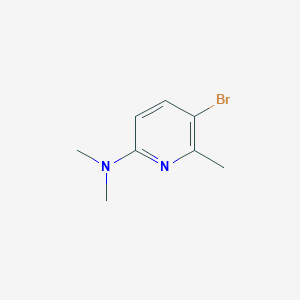
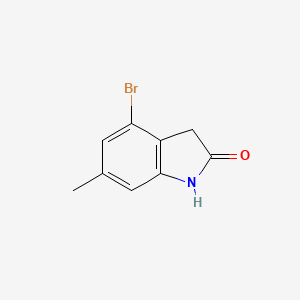
![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1375519.png)
